REACTION_CXSMILES
|
[C:1]([O:5][C:6]([C:8]1[C:13]([CH3:14])=[CH:12][C:11](Br)=[CH:10][N:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.[CH3:29][N:30](C=O)C>[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[C-]#N.[C-]#N.[Zn+2]>[C:1]([O:5][C:6]([C:8]1[C:13]([CH3:14])=[CH:12][C:11]([C:29]#[N:30])=[CH:10][N:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:4.5.6.7.8,9.10.11|
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Name
|
|
Quantity
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48 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)C1=NC=C(C=C1C)Br
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Name
|
|
Quantity
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214 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
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253 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.15 g
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Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
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4.04 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
Zn(CN)2
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Quantity
|
14.5 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
69 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then heated to 50˜60° C.
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Type
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ADDITION
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Details
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was added to the mixture in one portion
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Type
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TEMPERATURE
|
Details
|
to cool to below 30° C.
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
The filter cake was washed with DMF
|
Type
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ADDITION
|
Details
|
To the filtrate was added 2-methyltetrahydrofuran
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to <20° C., to the mixture
|
Type
|
ADDITION
|
Details
|
was added slowly 3N aqueous ammonia solution
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
the mixture was then stirred vigorously for 30 min at 20˜30° C. before layer separation
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |